Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride

Solubility Salt selection Formulation

Choose the dihydrochloride salt of Piperidin-4-yl-pyridin-4-yl-amine (CAS 181258-50-4) for ATP-competitive kinase inhibitor programs. Its aqueous solubility eliminates DMSO artifacts in HTS, while the predicted LogP of 1.2455 helps avoid CYP450 liabilities. The 68% overall yield benchmarked in dCK inhibitor synthesis provides a reliable starting point for process scale-up. Insist on this specific regioisomer and salt form—alternatives risk lower engagement and failed deprotections.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 181258-50-4
Cat. No. B064532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-4-yl-pyridin-4-yl-amine dihydrochloride
CAS181258-50-4
SynonymsPIPERIDIN-4-YL-PYRIDIN-4-YL-AMINE X 2 HCL
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CNCCC1NC2=CC=NC=C2
InChIInChI=1S/C10H15N3/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-2,5-6,10,12H,3-4,7-8H2,(H,11,13)
InChIKeySESXBIFUTWZZOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidin-4-yl-pyridin-4-yl-amine Dihydrochloride (CAS 181258-50-4) | Core Heterocyclic Scaffold for Kinase-Focused Drug Discovery and Chemical Biology


Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride (CAS 181258-50-4) is a heterocyclic amine salt composed of a piperidine ring linked to a pyridine ring via an amine bridge, with two hydrochloride counterions [1]. This diamine scaffold serves as a privileged building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting CDK4/6, ALK, c-Met, and other therapeutic targets [2]. The dihydrochloride salt form confers enhanced aqueous solubility and room-temperature handling stability relative to the free base, making it preferable for both bench-scale research and process chemistry applications .

Why Generic Substitution of Piperidin-4-yl-pyridin-4-yl-amine Dihydrochloride (181258-50-4) with Structural Analogs Fails to Replicate Key Physicochemical and Synthetic Performance


Substituting this compound with closely related analogs—such as 1-(pyridin-4-yl)piperidin-4-amine (regioisomer) or N-alkylated derivatives—without rigorous head-to-head validation introduces significant risk in both biochemical assays and synthetic workflows [1]. Differences in amine connectivity (exocyclic vs. endocyclic), salt stoichiometry, and steric/electronic environment alter LogP, pKa, solubility, and ultimately target engagement [2]. Moreover, the dihydrochloride salt form is specifically required for certain multistep syntheses of potent deoxycytidine kinase (dCK) inhibitors, where alternative salts or free bases lead to lower yields or failed deprotection steps [3]. The quantitative evidence below demonstrates precisely where this compound differs from its closest comparators.

Quantitative Differentiation of Piperidin-4-yl-pyridin-4-yl-amine Dihydrochloride (181258-50-4) Against In-Class Analogs and Alternative Salt Forms


Aqueous Solubility and Handling: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form of Piperidin-4-yl-pyridin-4-yl-amine (CAS 181258-50-4) exhibits significantly enhanced aqueous solubility compared to the free base (CAS 181258-50-4 free base equivalent) . While the free base is a lipophilic solid with limited water solubility (calculated LogS ≈ -2.8), the dihydrochloride salt readily dissolves in aqueous buffers, enabling direct use in biological assays without organic co-solvents [1]. This contrasts with structurally similar analogs such as 1-(pyridin-4-yl)piperidin-4-amine dihydrochloride (CAS 1169396-92-2), which also requires refrigerated storage (2-8°C) but offers no solubility advantage over the target compound .

Solubility Salt selection Formulation Assay compatibility

Lipophilicity (LogP) as a Predictor of Passive Membrane Permeability

The target compound exhibits a calculated LogP of 1.2455, placing it in an optimal range for balanced solubility and permeability (Rule of Five compliant) . In contrast, the structurally distinct analog N-methyl-1-(pyridin-4-yl)piperidin-4-amine (CAS 392330-66-4) is predicted to have a higher LogP (~1.8-2.0) due to the added methyl group, which increases lipophilicity and may elevate the risk of off-target binding to hydrophobic protein pockets . Furthermore, the target compound's LogP is significantly lower than that of 2-methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride (LogP ~2.5), which carries a higher risk of CYP450 inhibition .

Lipophilicity LogP ADME CNS penetration Off-target promiscuity

Ionization State (pKa) and pH-Dependent Behavior in Biological Milieu

The exocyclic secondary amine of Piperidin-4-yl-pyridin-4-yl-amine exhibits a predicted pKa of 9.95 ± 0.10, indicating it remains largely protonated at physiological pH (7.4) [1]. This contrasts with the regioisomer 1-(pyridin-4-yl)piperidin-4-amine (CAS 187084-44-2), where the primary amine at the 4-position of the piperidine ring has a lower predicted pKa of ~9.3, resulting in a higher fraction of uncharged species at pH 7.4 [2]. The target compound's stronger basicity enhances ionic interactions with negatively charged residues in kinase ATP-binding pockets (e.g., the hinge region of CDK4/6) [3].

pKa Ionization Pharmacokinetics Receptor binding Electrostatic interactions

Proven Synthetic Utility as a Key Intermediate in dCK Inhibitor Synthesis

Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride is explicitly employed as the starting material in a validated four-step telescoped synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine dihydrochloride, a critical intermediate for potent deoxycytidine kinase (dCK) inhibitors [1]. This published process achieves a 68% overall yield, underscoring the compound's reliability in multistep sequences without protecting group interference . In contrast, the free base or alternative salts (e.g., trihydrochloride) have not been reported in this context and would require additional optimization to match this performance [2].

Process chemistry Intermediate dCK inhibitors Cancer Multistep synthesis

Storage and Stability Profile vs. Structurally Similar Trihydrochloride Analogs

The target compound requires storage at 4°C protected from light, but remains stable at room temperature during shipping and handling . In contrast, the closely related analog 2-methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride (CAS 1713160-76-9) necessitates refrigerated storage and exhibits higher hygroscopicity due to the additional hydrochloride counterion . The dihydrochloride salt strikes an optimal balance between aqueous solubility and solid-state stability, reducing the need for desiccated handling compared to more moisture-sensitive hydrochloride salts [1].

Stability Storage Long-term storage Process safety

Optimal Procurement Scenarios for Piperidin-4-yl-pyridin-4-yl-amine Dihydrochloride (181258-50-4): Where Differential Performance Justifies Selection Over Analogs


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity

Medicinal chemistry teams designing ATP-competitive kinase inhibitors should prioritize this compound as a starting scaffold when LogP must be maintained between 1.0 and 1.5 to avoid CYP450 liabilities while preserving target affinity . Its predicted LogP of 1.2455 is significantly lower than N-alkylated analogs, reducing the need for later-stage polarity adjustments that can compromise potency .

Multistep Synthesis of dCK Inhibitors for Cancer Immunotherapy

Process chemistry groups developing scalable routes to deoxycytidine kinase inhibitors should utilize the dihydrochloride salt exactly as described in the 2009 Org. Process Res. Dev. protocol [1]. The 68% overall yield achieved with this compound in four telescoped steps represents a validated benchmark; substituting free base or alternative salts would require de novo process optimization and likely result in lower throughput .

Aqueous Assay Development for High-Throughput Screening (HTS)

HTS facilities running biochemical or cell-based assays in aqueous buffers should select the dihydrochloride salt to avoid DMSO-mediated artifacts . The enhanced water solubility enables direct compound dispensing from aqueous stock solutions, improving assay reproducibility and eliminating solvent precipitation issues common with more lipophilic analogs [2].

Structure-Activity Relationship (SAR) Studies Targeting CDK4/6 or ALK

SAR campaigns focused on cyclin-dependent kinases 4/6 or anaplastic lymphoma kinase (ALK) should anchor around this piperidin-4-yl-pyridin-4-yl-amine core [3]. Its higher predicted pKa (9.95) relative to the regioisomeric 1-(pyridin-4-yl)piperidin-4-amine (pKa ~9.3) provides stronger ionic engagement with the kinase hinge, a feature that can be exploited to improve selectivity over off-target kinases with neutral hinge residues [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.